N-[(2,6-difluorophenyl)methyl]-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
CAS No.: 941969-91-1
Cat. No.: VC11890871
Molecular Formula: C21H22F3N3O2
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941969-91-1 |
|---|---|
| Molecular Formula | C21H22F3N3O2 |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H22F3N3O2/c22-15-4-6-16(7-5-15)26-20(28)13-27-10-8-14(9-11-27)21(29)25-12-17-18(23)2-1-3-19(17)24/h1-7,14H,8-13H2,(H,25,29)(H,26,28) |
| Standard InChI Key | ORSZCJBKTGSJIH-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)CC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | C1CN(CCC1C(=O)NCC2=C(C=CC=C2F)F)CC(=O)NC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Synthesis
The compound features a piperidine-4-carboxamide core substituted at the nitrogen atom with two distinct groups: a 2,6-difluorophenylmethyl moiety and a [(4-fluorophenyl)carbamoyl]methyl side chain. The presence of fluorine atoms at strategic positions enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .
Structural Features
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Piperidine ring: Serves as a conformational scaffold, enabling interactions with enzymatic targets.
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2,6-Difluorophenylmethyl group: The electron-withdrawing fluorine atoms influence aromatic ring electronics, potentially enhancing binding affinity to hydrophobic pockets .
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[(4-Fluorophenyl)carbamoyl]methyl side chain: Introduces hydrogen-bonding capabilities via the carbamoyl group, critical for target engagement .
Synthetic Pathways
Synthesis typically involves multi-step reactions:
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Piperidine-4-carboxylic acid activation: Converted to a reactive intermediate (e.g., acyl chloride) for amide bond formation .
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Alkylation of piperidine nitrogen: Sequential introduction of the 2,6-difluorophenylmethyl and [(4-fluorophenyl)carbamoyl]methyl groups using nucleophilic substitution or coupling reactions .
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Purification: Chromatographic techniques isolate the final product, with yields optimized through temperature and catalyst control .
Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| Piperidine-4-carbonyl chloride | Carboxamide precursor | |
| 2,6-Difluorobenzyl bromide | Alkylating agent | |
| 4-Fluorophenyl isocyanate | Carbamoyl group donor |
Pharmacological Activity
Enzyme Inhibition
Structural analogs in patents demonstrate potent inhibitory activity against viral integrases and serine proteases. For example, US10927129B2 highlights piperidine carboxamides with HIV integrase IC50 values < 50 nM, attributed to fluorine-driven hydrophobic interactions . Similarly, WO2016083820A1 reports plasma kallikrein inhibition (IC50 ~100 nM) for related compounds, suggesting potential anti-inflammatory applications .
Target Engagement
Computational docking studies from ChemRxiv indicate that fluorinated carboxamides preferentially bind to:
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Viral proteases: Hydrophobic pockets accommodating fluorophenyl groups .
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Host cell receptors: Carbamoyl groups form hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 main protease) .
Table 2: Comparative Activity of Structural Analogs
Therapeutic Applications
Anti-Inflammatory Effects
Plasma kallikrein inhibition implies potential in treating hereditary angioedema or diabetic complications, where uncontrolled protease activity drives pathology .
COVID-19 Relevance
The ChemRxiv study identifies fluorinated carboxamides as candidates for multi-drug COVID-19 regimens, targeting both viral replication and host inflammatory responses .
Computational Insights
Molecular dynamics simulations predict:
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